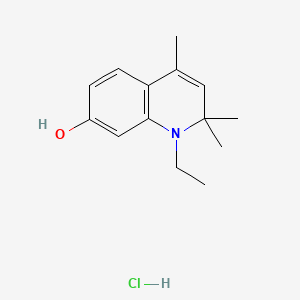

1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride

Description

1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride is a synthetic quinoline derivative with a molecular formula of C₁₅H₂₂ClNO (exact mass: 283.14 g/mol). The compound features a quinoline backbone substituted with ethyl, dihydro, and trimethyl groups at positions 1, 2, and 4, respectively, and a hydroxyl group at position 5. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . The compound is listed as a downstream product of 4-methyl-3-penten-2-one in synthetic pathways, indicating its role in multistep organic syntheses .

Properties

Molecular Formula |

C14H20ClNO |

|---|---|

Molecular Weight |

253.77 g/mol |

IUPAC Name |

1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrochloride |

InChI |

InChI=1S/C14H19NO.ClH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H |

InChI Key |

ZVVDZWDIEGMVBH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol typically involves the reaction of quinoline derivatives. One common method involves the use of 1-ethyl-1,2-dihydro-7-methoxy-2,2,4-trimethylquinoline as a starting material. This compound undergoes demethylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include steps such as methylation, demethylation, and purification to obtain high-purity 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different hydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as zinc/acetic acid or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the growth of microorganisms by disrupting essential metal-dependent processes. Additionally, its aromatic structure allows it to interact with various biological molecules, enhancing its antimicrobial efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline/Isoquinoline Derivatives

Key Observations:

- Substituent Effects: The antitrypanosomal activity reported for benzyl and 2-methoxybenzyl analogues () highlights the importance of aromatic substituents at position 1.

- Hydroxyl Position : The hydroxyl group at position 7 (target compound) versus position 6 ( derivatives) may influence hydrogen bonding and target binding specificity.

- Ring Saturation: The dihydroquinoline scaffold in the target compound contrasts with tetrahydroisoquinoline derivatives (), which exhibit distinct conformational rigidity and solubility profiles .

Pharmacological and Stability Profiles

Key Findings:

- Antitrypanosomal Lead Compounds: The benzyl and 2-methoxybenzyl derivatives () demonstrate potent activity against Trypanosoma brucei, with IC₅₀ values <1 µM. Their hydrochloride salts bypass the need for ester prodrugs, addressing instability issues common in dihydroquinolinols .

- Salt Form Advantages : The hydrochloride form of the target compound likely improves aqueous solubility, mirroring trends observed in related molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.